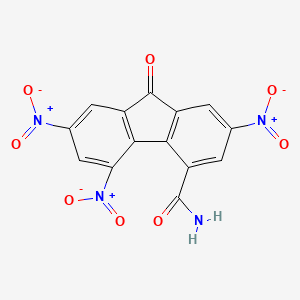![molecular formula C10H12O2 B11973955 tricyclo[5.3.0.02,6]decane-3,8-dione CAS No. 28289-70-5](/img/structure/B11973955.png)
tricyclo[5.3.0.02,6]decane-3,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[5.3.0.02,6]decane-3,8-dione is a unique organic compound characterized by its intricate tricyclic structure. This compound is notable for its three-dimensional cage-like configuration, which is frequently encountered in various biologically active natural compounds. Its molecular formula is C10H12O2, and it has a molecular weight of 164.2011 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.3.0.02,6]decane-3,8-dione can be achieved through a series of photodimerization reactions. For instance, photodimerization of 1,5-diaryl-1,4-pentadien-3-ones can produce 4,5,9,10-tetraaryl-tricyclo[6.2.0.03,6]decane-2,7-diones . The reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves advanced organic synthesis techniques, including photochemical reactions and the use of specialized reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[5.3.0.02,6]decane-3,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Tricyclo[5.3.0.02,6]decane-3,8-dione has several scientific research applications, including:
Chemistry: It is used as a model compound in studying photochemical reactions and the mechanisms of photodimerization.
Biology: The compound’s unique structure makes it a subject of interest in the study of biologically active natural products.
Medicine: Research is ongoing to explore its potential medicinal properties and applications in drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of tricyclo[5.3.0.02,6]decane-3,8-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes through its interaction with key proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[3.3.1.13,7]decane-2,6-dione: This compound has a similar molecular formula but a different ring structure and chemical properties.
Tricyclodecane: This hydrocarbon has a similar tricyclic structure but lacks the dione functional groups.
Uniqueness
Tricyclo[53002,6]decane-3,8-dione is unique due to its specific ring configuration and the presence of two dione functional groups
Propriétés
Numéro CAS |
28289-70-5 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
tricyclo[5.3.0.02,6]decane-3,8-dione |
InChI |
InChI=1S/C10H12O2/c11-7-3-1-5-9(7)6-2-4-8(12)10(5)6/h5-6,9-10H,1-4H2 |
Clé InChI |
ZFLREHPAGPUVDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2C1C3C2CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973874.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11973875.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973879.png)
![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)
![5-(2-bromophenyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973904.png)
![N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B11973913.png)


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11973947.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)
